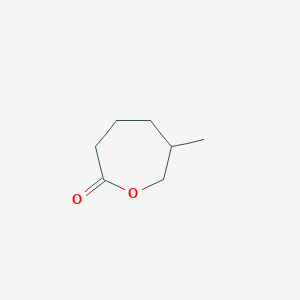

6-Methyloxepan-2-one

Description

Contextualizing Cyclic Lactones in Contemporary Polymer Science

Cyclic lactones are a class of cyclic esters that serve as crucial monomers in ring-opening polymerization (ROP), a process that yields aliphatic polyesters. nih.govrsc.org This polymerization method is driven by the release of ring strain, allowing the cyclic monomers to link together and form long polymer chains. libretexts.org Unlike condensation polymerization, ROP can proceed from a single type of monomer without the need for a complementary reactant. libretexts.org The resulting polyesters are often characterized by their biocompatibility and biodegradability, making them highly desirable for applications in the medical field, such as drug delivery systems and tissue engineering scaffolds, as well as for producing more environmentally friendly plastics. rsc.orgthaiscience.infosolubilityofthings.com

The polymerizability of a lactone is significantly influenced by its ring size and the resulting ring strain. thaiscience.info While some smaller lactones are considered non-polymerizable under normal conditions due to low ring strain, larger rings readily undergo ROP. nih.govthaiscience.info The introduction of substituents onto the lactone ring can further modulate the properties of the resulting polymer, offering a pathway to materials with specific functionalities and degradation profiles. rsc.org

Stereoisomeric Forms of 6-Methyloxepan-2-one and Their Chemical Significance

This compound, a substituted ε-caprolactone, possesses a chiral center at the 6th position of its seven-membered ring. This gives rise to two stereoisomers: (R)-6-methyloxepan-2-one and (S)-6-methyloxepan-2-one. nih.govchemsrc.com The stereochemistry of the monomer is of paramount importance as it directly influences the properties of the resulting polymer. The general rule is that a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. libretexts.org

The spatial arrangement of the methyl group in the (R) and (S) enantiomers can affect the rate of polymerization and the stereostructure of the final polymer (e.g., isotactic, syndiotactic, or atactic). This, in turn, dictates the polymer's macroscopic properties, including its crystallinity, melting point, and mechanical strength. The ability to control the stereochemistry during polymerization allows for the fine-tuning of the material's characteristics to suit specific applications. For instance, stereoregular polymers often exhibit enhanced thermal and mechanical properties compared to their atactic counterparts.

Table 1: Properties of this compound Stereoisomers

| Property | (R)-6-methyloxepan-2-one | (S)-6-methyloxepan-2-one |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ nih.gov | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol nih.gov | 128.17 g/mol |

| IUPAC Name | (6R)-6-methyloxepan-2-one nih.gov | (6S)-6-methyloxepan-2-one |

| CAS Number | 69765-34-0 chemsrc.com | Not specified |

Research Trajectories and Future Outlook for Oxepan-2-one Monomers

The research landscape for oxepan-2-one monomers, including this compound, is vibrant and expanding. A key focus is the development of advanced catalytic systems that offer greater control over the ring-opening polymerization process. nih.gov This includes catalysts that can achieve high stereoselectivity, leading to polymers with precisely defined microstructures and, consequently, predictable and tunable properties. nih.gov

Another significant research avenue is the synthesis of functionalized oxepan-2-one monomers. By introducing various functional groups onto the monomer backbone, scientists can create polymers with novel characteristics, such as stimuli-responsiveness or the ability to be chemically modified after polymerization. mpg.de This opens up possibilities for creating "smart" materials for a range of advanced applications. For example, the incorporation of double bonds can allow for cross-linking or other post-polymerization modifications. mpg.de

Furthermore, there is a growing interest in the biocatalytic synthesis of lactone monomers from renewable feedstocks. scispace.com This approach aligns with the principles of green chemistry and aims to create a more sustainable polymer industry. The use of enzymes, such as Baeyer-Villiger monooxygenases, can provide highly selective routes to chiral lactones, which are valuable building blocks for specialized polymers. scispace.com The ultimate goal is to establish closed-loop life cycles for these materials, where they can be chemically recycled back to their constituent monomers. springernature.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-6-methyloxepan-2-one |

| (S)-6-methyloxepan-2-one |

| This compound |

| ε-caprolactone |

| Polycaprolactone (B3415563) |

| 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one |

| Menthone |

| Dihydrocarvone |

| 1-hydroxy-2-oxolimonene |

| 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one |

| 3-isopropenyl-6-oxoheptanoate |

| (3S,6R)-6-isopropenyl-3-methyloxepan-2-one |

| 7-isopropyl-4-methyloxepan-2-one |

| 6-Methyloxan-2-one |

| (4R,7R)-4-isopropenyl-7-methyloxepan-2-one |

| Oxepan-2-one |

| Polyglecaprone |

| Pimelic acid |

| 6-hydroxyadipic acid |

| Polymenthide |

| Polydihydrocarvide |

| (R)-4-methyl-7-(propan-2-ylidene)oxepan-2-one |

| β-pinene |

| Benzoyl peroxide |

| 2,2,6,6-tetramethyl-1-piperidinyloxyl |

| Urushiol |

| 6-Ethoxy-6-methylheptan-2-one |

| 7-Ethoxy-4-(propan-2-yl)nonan-3-one |

| 2(1H)-Pentalenone, 4-(5-ethoxyheptyl)hexahydro- |

| 2-Pentanone, 4-ethoxy-4-methyl- |

| 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- |

| 2-Ethyl-2-methyloxepan-4-one |

Structure

3D Structure

Properties

CAS No. |

2549-58-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

6-methyloxepan-2-one |

InChI |

InChI=1S/C7H12O2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3 |

InChI Key |

GZGQVPASOBQUKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyloxepan 2 One and Analogues

Established Reaction Pathways for Oxepan-2-one Ring Formation

The formation of the oxepan-2-one ring, a seven-membered lactone, can be achieved through several well-established synthetic strategies.

Baeyer-Villiger Oxidation of Substituted Cyclohexanones

The Baeyer-Villiger oxidation is a pivotal reaction for converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group wikipedia.org. For the synthesis of 6-methyloxepan-2-one, the primary precursor is 2-methylcyclohexanone (B44802). The reaction typically employs peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or peroxides, often with a Lewis acid catalyst wikipedia.org.

In the Baeyer-Villiger oxidation of 2-methylcyclohexanone, the oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this insertion is crucial for forming this compound. Generally, the more substituted carbon (or the carbon that can better stabilize a positive charge in the transition state) tends to migrate organic-chemistry.org. In the case of 2-methylcyclohexanone, the methyl-substituted carbon is typically the preferred migration site, leading to the formation of this compound rather than 7-methyloxepan-2-one (which would result from migration of the unsubstituted carbon adjacent to the carbonyl) acs.orgnih.gov. Studies have shown that for α-methyl-substituted cyclohexanones, structural stability plays a significant role in determining the most stable transition state, influencing the regiochemical outcome acs.orgnih.gov.

Various catalysts, including platinum(II) Lewis acid complexes with coordinated electron-donor alkyl diphosphines, have been investigated for their efficacy in the Baeyer-Villiger oxidation of 2-methylcyclohexanone using hydrogen peroxide as an oxidant researchgate.netacs.org. These catalytic systems often demonstrate high selectivity towards the lactone product acs.org.

General Lactonization Strategies for Medium Rings

Beyond the Baeyer-Villiger oxidation, other general lactonization strategies are applicable to the formation of medium-sized rings like oxepan-2-ones. These methods often address the inherent challenges associated with the synthesis of 7- to 11-membered rings, which can be kinetically disfavored due to entropic factors.

One approach involves cascade ring expansion reactions researchgate.netacs.orgwhiterose.ac.ukmdpi.com. This strategy designs reactions that proceed through kinetically favorable 5- to 7-membered ring cyclization steps, followed by subsequent ring expansion. This can circumvent the difficulties typically encountered in classical end-to-end macrocyclization reactions researchgate.net. For example, linear carboxylic acids can undergo activation, followed by cyclization via an internal tertiary amine group to form a reactive intermediate, and then in situ ring expansion to yield lactone products in high yields whiterose.ac.uk.

Another general strategy for lactone formation in medium rings involves intramolecular esterification, often facilitated by specific activating agents or catalysts. While not explicitly detailed for this compound in the provided search results, macrolactonization techniques in general have advanced to allow for the efficient synthesis of 7- to 19-membered rings in high yields, sometimes without racemization snnu.edu.cn. These methods often involve new modes of activation for the carboxylic acid or C-H activation snnu.edu.cn.

Stereoselective Synthesis of this compound

The presence of a methyl group at the 6-position of oxepan-2-one introduces a stereocenter, necessitating stereoselective synthetic approaches to obtain specific enantiomers of this compound.

Chiral Catalysis and Auxiliary-Mediated Approaches

Chiral catalysis and auxiliary-mediated approaches are crucial for controlling the stereochemistry during the formation of this compound. Asymmetric Baeyer-Villiger oxidation is a key method in this regard.

Enzymatic Baeyer-Villiger oxidations, particularly those catalyzed by cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter species, have shown promise for enantioselective lactone synthesis harvard.edudtic.milacs.org. CHMO exhibits broad substrate specificity for cyclic ketones and can catalyze the lactonization of 2-methylcyclohexanone with both regioselectivity and some enantioselectivity harvard.edu. Studies have demonstrated that "designer yeast" engineered with Acinetobacter sp. cyclohexanone monooxygenase can achieve enantioselective Baeyer-Villiger oxidations, leading to enantiomerically enriched ketones and lactones, often with enantiomeric excess (ee) values greater than 98% dtic.mil. The (S)-ketone enantiomer of 2-methylcyclohexanone was found to be more reactive than its antipode in these enzymatic kinetic resolutions dtic.mil.

In addition to biocatalysis, asymmetric Baeyer-Villiger oxidation using chiral metal complexes has been explored. For instance, chiral N,N'-dioxide/Sc(III) catalysts have been used for the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones, demonstrating control over both regio- and stereoselectivity through classical kinetic resolution, parallel kinetic resolution, and desymmetrization rsc.orgrsc.org. While these examples are for 3-substituted cyclohexanones, the principles are relevant to the asymmetric oxidation of 2-methylcyclohexanone.

Chiral auxiliaries can also be employed to introduce new stereocenters in a defined relative configuration ethz.ch. Although the provided information does not give specific examples for this compound, this general strategy is a well-established technique in asymmetric synthesis ethz.ch.

Enantioselective Transformations for Specific Stereoisomers

Achieving high enantiomeric excess (ee) for specific stereoisomers, such as (R)- or (S)-6-methyloxepan-2-one, is a primary goal in stereoselective synthesis.

Enzymatic methods, particularly those involving Baeyer-Villiger monooxygenases (BVMOs), have been shown to yield enantiomerically enriched lactones. For example, lipase-catalyzed perhydrolysis followed by chemical Baeyer-Villiger oxidation has been demonstrated to give 6-substituted caprolactones in enantiomerically enriched form psu.edu. For 2-methylcyclohexanone, the enzymatic oxidation can lead to optically pure enriched ketone or lactone, with the best enantiomeric excess values achieved by stopping the reaction at optimal conversion points dtic.mil.

While specific data for the enantiomeric excess of (R)- or (S)-6-methyloxepan-2-one from 2-methylcyclohexanone using a particular catalyst is not extensively detailed in the provided snippets, the general trend indicates that biocatalytic approaches can achieve high enantioselectivities harvard.edudtic.milacs.orgpsu.edursc.org.

Regioselective Synthesis Considerations in Lactone Formation

Regioselectivity is a critical factor in lactone formation, especially in the Baeyer-Villiger oxidation of unsymmetrical ketones like 2-methylcyclohexanone. The oxygen atom can be inserted on either side of the carbonyl group, leading to different lactone isomers.

In the Baeyer-Villiger oxidation, the migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome organic-chemistry.org. Generally, the more electron-donating or sterically less hindered group tends to migrate. For 2-methylcyclohexanone, the methyl-substituted carbon is typically the preferred migration site, leading to this compound as the major product acs.orgnih.gov. However, the regioselectivity can be influenced by various factors, including the nature of the oxidant, catalyst, and reaction conditions acs.orgnih.govcdnsciencepub.com.

Theoretical studies on the regioselectivity of Baeyer-Villiger reactions of α-methyl-cyclohexanones suggest that while conventional migratory aptitude based on the stabilization of a partial positive charge is important, structural stability (including steric repulsion and dipole interaction) also plays a significant role in determining the most stable transition state acs.orgnih.gov. This implies that careful control of reaction parameters is essential to maximize the formation of the desired this compound isomer.

Data Table: Selected Baeyer-Villiger Oxidation Examples for Lactone Synthesis

| Substrate (Ketone) | Oxidant/Catalyst System | Product (Lactone) | Key Outcome / Selectivity | Source |

| 2-Methylcyclohexanone | Cyclohexanone monooxygenase (CHMO) | This compound | Regioselective, some enantioselectivity harvard.edu | harvard.edu |

| 2-Methylcyclohexanone | "Designer yeast" (engineered with CHMO) | This compound | >98% ee for lactone dtic.mil | dtic.mil |

| 2-Methylcyclohexanone | Pt(II) Lewis acid complexes + H₂O₂ | This compound | >98% selectivity to lactone at 25°C acs.org | acs.org |

| 3-Substituted Cycloketones | Chiral N,N'-dioxide/Sc(III) catalysts | Chiral lactones (regioisomers) | Control of regio- and stereoselectivity via kinetic resolution rsc.orgrsc.org | rsc.orgrsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic strategies for lactones, including oxepan-2-one derivatives, to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. This section explores various green chemistry approaches employed in the synthesis of this compound and related compounds.

Reduced Solvent and Solvent-Free Methodologies

The reduction or elimination of organic solvents is a cornerstone of green chemistry, aiming to decrease hazardous waste and improve reaction safety. Solvent-free conditions, often involving solid-state reactions or mechanochemical grinding, offer notable advantages in terms of yield, selectivity, and operational simplicity nih.govfragranceu.comeasychem.org. While general examples of solvent-free organic synthesis include the preparation of α-aminonitriles and pillar nih.govarenes, the application to lactone synthesis demonstrates the broader utility of these methods easychem.orgscitoys.com.

In the context of this compound, synthetic procedures have incorporated reduced solvent use, such as the removal of solvent under reduced pressure during purification steps, indicating a move towards more environmentally benign processing wikipedia.org. The use of green solvents like water, ionic liquids, or deep eutectic solvents also represents a significant advancement in reducing the environmental footprint of chemical syntheses uni.lu.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial benefits in reaction rate, yield, and product selectivity, often enabling reactions that are challenging under conventional heating plantaedb.comnih.gov. This technique is particularly effective when combined with solvent-free conditions, contributing to greener synthetic protocols chem960.comchem960.com.

For the synthesis of cyclic compounds, including seven-membered heterocycles structurally similar to oxepanones, microwave irradiation has been successfully employed. For instance, microwave-assisted cyclization of 4-thioamidobutanols under solvent-free conditions has yielded seven-membered iminothioethers in good to excellent yields within very short reaction times chem960.com. While direct examples for this compound are less common in the general literature, the principles and demonstrated efficiency of microwave heating for similar ring systems suggest its potential for developing accelerated and more efficient oxepan-2-one syntheses.

Table 1: Examples of Microwave-Assisted Synthesis for Cyclic Systems

| Reaction Type | Substrate Class | Product Class | Conditions | Key Advantages | Reference |

| Cyclization | 4-thioamidobutanols | 7-membered iminothioethers | Microwave irradiation, solvent-free, trimethylsilyl (B98337) polyphosphate (PPSE) | Good to excellent yields, very short reaction times | chem960.com |

| Cyclocondensation | Dialdehydes with diamines | Macrocyclic Schiff bases | Microwave irradiation | Higher yields, shorter reaction times, selective formation | nih.gov |

Sustainable Catalytic Systems for Lactone Formation

Catalysis is fundamental to sustainable chemistry, enabling reactions to proceed with high efficiency, selectivity, and reduced waste generation easychem.orgnih.gov. The development of sustainable catalytic systems for lactone formation is a key area of research.

One approach involves the use of environmentally friendly oxidants and earth-abundant metal catalysts. For instance, copper/nitroxyl catalysts facilitate highly efficient and selective aerobic oxidative lactonization of diols using ambient air as the sole oxidant under mild conditions. Similarly, air-stable iron carbonyl compounds have been shown to catalyze dehydrogenative diol lactonization reactions. The use of Oxone, a cost-effective, stable, and non-polluting oxidizing reagent, in aqueous solutions at neutral pH (pH 7) can convert cyclic ketones into 5-, 6-, and 7-membered lactones, avoiding the formation of hydroxy acids.

For oxepan-2-one derivatives, copper triflate has been reported as a catalyst for the Baeyer-Villiger oxidation of ketones, leading to the formation of lactones such as 5-methyloxepan-2-one (B3255452). The shift from precious metals (e.g., rhodium, palladium) to earth-abundant first-row transition metals like iron, cobalt, and nickel is also a significant trend in sustainable catalysis, offering lower cost and reduced carbon footprint.

Table 2: Sustainable Catalytic Systems for Lactone Synthesis

| Catalyst System | Reaction Type | Substrate Class | Product Class | Conditions | Reference |

| Cu/nitroxyl | Aerobic oxidative lactonization | Diols | Lactones | Mild, ambient air as oxidant | |

| Iron carbonyl compounds | Dehydrogenative diol lactonization | Diols | 5-, 6-, 7-membered lactones | Acetone as solvent/H acceptor | |

| Oxone | Baeyer-Villiger oxidation | Cyclic ketones | 5-, 6-, 7-membered lactones | Aqueous solution (pH 7) | |

| Copper triflate | Baeyer-Villiger oxidation | Ketones (e.g., for 5-methyloxepan-2-one) | Lactones (e.g., 5-methyloxepan-2-one) | Catalytic conditions |

Biocatalytic Routes for Oxepan-2-one Derivatives

Biocatalysis, leveraging enzymes or whole-cell microorganisms, offers highly selective and environmentally benign routes for chemical transformations, including the synthesis of lactones. This approach is characterized by its ability to achieve outstanding stereo-, regio-, and chemoselectivity under mild reaction conditions easychem.org.

Enzymatic Transformations for Lactone Synthesis

Enzymatic transformations are a powerful tool for lactone synthesis, often providing access to enantiomerically pure products. Baeyer-Villiger monooxygenases (BVMOs) are particularly notable for their role in converting cyclic ketones into lactones. For instance, BVMOs from Pseudomonas sp. HI-70 (CPDMO) and Rhodococcus sp. Phi1 (CHMOPhi1) have been successfully employed in biocatalytic routes to produce lactone monomers like menthide and dihydrocarvide.

Recent advancements include the development of laboratory-engineered enzymes, such as cytochrome P450 variants acting as carbene transferases, which can assemble diverse lactone structures, including challenging 7-membered ε-lactones (oxepanones). A significant finding demonstrates the enzymatic preparation of 4-(4-Methoxyphenyl)oxepan-2-one, a 7-membered ε-lactone, with a high enantiomeric excess of 96% using the engineered enzyme variant P411-LAS-5260 nih.gov. This highlights the precision and efficiency achievable through directed evolution of enzymes for specific lactone syntheses.

Table 3: Enzymatic Transformations for Lactone Synthesis

| Enzyme/Variant | Substrate Class | Product Class | Enantiomeric Excess (e.e.) | Reference |

| BVMOs (Pseudomonas sp. HI-70, Rhodococcus sp. Phi1) | Cyclic ketones | Lactone monomers (e.g., menthide, dihydrocarvide) | Not specified for these examples | |

| P411-LAS-5260 (engineered P450 variant) | Diazo substrate (precursor to 4-(4-Methoxyphenyl)oxepan-2-one) | 4-(4-Methoxyphenyl)oxepan-2-one (7-membered ε-lactone) | 96% | nih.gov |

Microbial Biotransformations to Oxepan-2-ol Analogues

Microbial biotransformations utilize whole-cell microorganisms to perform selective chemical modifications, offering an eco-friendly pathway to structurally diversified organic compounds. These processes are highly valued for their chemo-, regio-, and stereospecificity, which are often difficult to achieve through conventional chemical synthesis.

A direct example relevant to the oxepane (B1206615) scaffold is the biotransformation of 7-Methyloxepan-2-one by bacteria, such as Clostridium, leading to the production of 7-Methyloxepan-2-ol. This demonstrates the capacity of microbial systems to modify oxepan-2-one derivatives. Furthermore, microorganisms like Pseudomonas sp. strain NCIMB 9872 (now reclassified as Comamonas sp.) and its cyclopentanone (B42830) 1,2-monooxygenase (CPMO) have been studied for their ability to oxidize cyclic ketones to lactones. For instance, 4-Ethyl-4-hydroxy-cyclohexanone was oxidized by CPMO in a microbial culture to yield 5-Ethyl-5-hydroxy-oxepan-2-one with an 82% yield. These examples underscore the versatility of microbial systems in accessing various oxepan-2-one and oxepan-2-ol analogues.

Table 4: Microbial Biotransformations to Oxepan-2-one and Oxepan-2-ol Analogues

| Microorganism | Substrate | Product | Yield | Reference |

| Clostridium | 7-Methyloxepan-2-one | 7-Methyloxepan-2-ol | Not specified | |

| Pseudomonas sp. NCIMB 9872 / Comamonas sp. (via CPMO) | 4-Ethyl-4-hydroxy-cyclohexanone | 5-Ethyl-5-hydroxy-oxepan-2-one | 82% |

Polymerization of 6 Methyloxepan 2 One: Mechanisms and Advanced Control

Ring-Opening Polymerization (ROP) of 6-Methyloxepan-2-one

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, incorporating it into the growing chain. wikipedia.org This process can be initiated by cationic, anionic, or radical species. wikipedia.org

Anionic ring-opening polymerization (AROP) of lactones like this compound is a well-established method that proceeds via nucleophilic attack. The reaction is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. wikipedia.orgmdpi.com The polymerization of ε-caprolactone, a close structural analog, is a classic example of AROP initiated by an alkoxide. wikipedia.org

The mechanism involves the nucleophilic acyl substitution at the ester group of the this compound monomer. The initiator attacks the electron-deficient carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. This process generates a new alkoxide species at the terminus of the growing chain, which then propagates by attacking another monomer molecule. libretexts.org This chain-growth process continues until the monomer is consumed or the reaction is terminated, often by the addition of a protic source. libretexts.org

Table 1: Initiators for Anionic Ring-Opening Polymerization of Lactones

| Initiator Class | Specific Example | Propagating Chain End | Reference |

|---|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | -O⁻ | mdpi.com |

| Organometallics | n-Butyllithium (n-BuLi) | -O⁻ | ntnu.no |

| Hydroxides | Potassium hydroxide (B78521) (KOH) | -O⁻ | mdpi.com |

This table presents common initiators used for the AROP of lactones, which are applicable to this compound.

Cationic ring-opening polymerization (CROP) provides an alternative route to poly(this compound). This mechanism is characterized by the use of cationic initiators, such as Brønsted acids or Lewis acids, which activate the monomer towards nucleophilic attack. wikipedia.orgresearchgate.net The polymerization behavior of 6-methyl-ε-caprolactone via CROP has been a subject of specific investigation. jst.go.jp

The CROP of lactones can proceed through several pathways, but a common mechanism involves the protonation or coordination of the initiator to the carbonyl oxygen of the ester. This activation makes the carbonyl carbon more electrophilic. A second monomer molecule then acts as a nucleophile, attacking the activated carbonyl carbon and opening the ring. Alternatively, the initiator (e.g., an alcohol) can attack the activated monomer. Propagation occurs as the active chain end, which is a cationic species, attacks subsequent monomer molecules. wikipedia.orgchemrxiv.org The process can be influenced by the stability of the cationic intermediates and may follow S_N1 or S_N2 type mechanisms. wikipedia.org

Radical ring-opening polymerization (RROP) is a versatile technique that allows for the introduction of functional groups, such as esters, directly into the backbone of polymers. wikipedia.orgmdpi.com While less common for simple, unstrained lactones compared to anionic or cationic methods, RROP can be applied to specific cyclic monomers, particularly those containing vinyl or exomethylene groups. mdpi.commdpi.comcjps.org

The general mechanism of RROP involves the addition of a free radical, generated from a conventional radical initiator like AIBN or BPO, to the monomer. This initial addition is followed by a ring-opening step that relocates the radical to a newly formed chain end, which can then propagate by reacting with another monomer. chemrxiv.org For a monomer like this compound, this would theoretically involve the formation of a carbon-centered radical that propagates. RROP is particularly valuable for creating polymers with lower volume shrinkage during polymerization, a desirable property in applications like coatings and dental fillings. mdpi.com

The feasibility of ring-opening polymerization is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG_p). wiley-vch.de The equation ΔG_p = ΔH_p - TΔS_p dictates that for polymerization to be spontaneous, ΔG_p must be negative.

Enthalpy (ΔH_p): The polymerization of cyclic esters is typically an exothermic process (negative ΔH_p), driven by the release of ring strain. wikipedia.org Seven-membered rings, such as the oxepane (B1206615) ring in this compound, possess sufficient ring strain to make the enthalpy term favorable for polymerization. mdpi.com

Entropy (ΔS_p): The conversion of many small monomer molecules into a single large polymer chain results in a loss of translational degrees of freedom, leading to a decrease in entropy (negative ΔS_p). wiley-vch.de

Due to the opposing nature of the enthalpy and entropy terms, there exists a "ceiling temperature" (T_c) for many ROP reactions. Above this temperature, the TΔS_p term dominates, making ΔG_p positive and thus disfavoring polymerization. At T_c, the polymer is in equilibrium with its monomer. wiley-vch.de The presence of a relatively high concentration of unreacted monomer at equilibrium is a characteristic feature of the ROP of many cyclic monomers, reflecting the reversibility of the propagation step. wiley-vch.de

Table 2: General Thermodynamic Parameters for Lactone ROP

| Parameter | Sign/Value | Driving Factor | Consequence | Reference |

|---|---|---|---|---|

| ΔH_p | Negative | Ring Strain Relief | Favorable for polymerization | wikipedia.org |

| ΔS_p | Negative | Loss of Freedom | Unfavorable for polymerization | wiley-vch.de |

| ΔG_p | Negative (below T_c) | Enthalpy-driven | Polymerization is spontaneous | wiley-vch.de |

| T_c | Monomer Dependent | ΔH_p / ΔS_p | Defines upper temperature limit for polymerization | wiley-vch.de |

This table summarizes the general thermodynamic considerations for the ROP of lactones.

Controlled/Living Polymerization of this compound

Controlled/living polymerization techniques are advanced synthetic methods that suppress or eliminate chain termination and chain transfer reactions. wikipedia.orgcmu.edu This level of control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. wikipedia.orgcmu.eduresearchgate.net

Organocatalytic ring-opening polymerization (OROP) has emerged as a powerful strategy for the controlled polymerization of lactones, avoiding the use of potentially contaminating metal-based catalysts. nih.govnih.gov A wide array of organocatalysts, including N-heterocyclic carbenes (NHCs), phosphazenes, and hydrogen-bonding catalysts like (thio)ureas paired with organic bases, have been successfully employed. nih.gov

In a typical OROP of a lactone like this compound, an alcohol initiator is used in conjunction with an organocatalyst. The mechanism often involves activation of both the monomer and the initiator. For instance, a bifunctional thiourea-amine catalyst can activate the monomer's carbonyl group through hydrogen bonding, while the amine base activates the initiator alcohol by deprotonation. This dual activation facilitates a controlled nucleophilic attack of the initiator on the monomer, followed by a controlled propagation. libretexts.org This method provides excellent control over the polymerization, yielding well-defined polyesters. nih.govrsc.org

Table 3: Examples of Organocatalytic Systems for Lactone ROP

| Catalyst System | Type of Activation | Key Features | Reference |

|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Base Catalysis | Highly active for ROP of cyclic esters and siloxanes. | nih.govrsc.org |

| N-Heterocyclic Carbenes (NHCs) | Nucleophilic Catalysis | Forms a nucleophilic intermediate with the monomer. | nih.govfrontiersin.org |

| Thiourea / Amine | H-Bonding / Base Catalysis | Dual activation of monomer and initiator. | libretexts.orgnih.gov |

| Phosphazene Bases | Strong, Non-nucleophilic Base | Efficiently activates initiator alcohols. | researchgate.netnih.gov |

This table showcases various organocatalytic systems used for the controlled ROP of lactones, applicable to this compound.

Metal-Mediated Ring-Opening Polymerization (MROP)

Metal-based catalysts have historically been the workhorses for the ROP of lactones, offering high activity and control. magtech.com.cn The mechanism typically involves the coordination of the lactone monomer to the metal center, which acts as a Lewis acid, followed by nucleophilic attack of an initiator or the propagating chain. ed.ac.uk

Recent research has focused on the development of novel metal-based catalysts with improved performance and unique properties. This includes the exploration of multimetallic complexes and atomically dispersed metal catalysts. ed.ac.uksciopen.comrsc.org Multimetallic catalysts can exhibit cooperative effects, where multiple metal centers work in concert to enhance catalytic activity and selectivity beyond their monometallic counterparts. ed.ac.uk The distance between metal centers and the flexibility of the supporting ligand are crucial factors in harnessing this cooperativity. ed.ac.uk

Atomically dispersed metal catalysts, including single-atom and dual-atom catalysts, represent a new frontier, offering maximum atom-utilization efficiency and unique catalytic sites. sciopen.comrsc.org These systems, often supported on materials like metal-organic frameworks (MOFs), provide opportunities for designing highly active and selective catalysts for a variety of chemical transformations, including polymerization. sciopen.com The heterogenization of homogeneous metal complexes onto solid supports is another strategy being explored to bridge the gap between highly active homogeneous catalysts and industrially preferred heterogeneous systems. nih.gov

The efficiency of a catalytic system in ROP is a function of several factors, including the nature of the metal, the ligand framework, and the reaction conditions. For instance, in the ROCOP of epoxides and CO2, a field with mechanistic parallels to lactone ROP, dinuclear catalysts have shown superior performance. nih.gov Structure-activity relationships have been established, correlating metal Lewis acidity with catalytic performance. nih.gov

Table 2: Illustrative Comparison of Catalytic Systems for ROP

| Catalyst Type | Key Features | Typical Monomers | Control/Activity | Reference |

|---|---|---|---|---|

| (Thio)urea/Base | Metal-free, H-bonding activation | Lactide, Caprolactone (B156226) | High control, tunable activity | rsc.orgrsc.org |

| O-ATRP Catalysts | Metal-free, light-mediated | Vinyl monomers | High control over architecture | magtech.com.cncolostate.edu |

| Dinuclear Metal Complexes | Cooperative effects | Epoxides/CO2, Lactide | High activity and selectivity | ed.ac.uknih.gov |

| Single-Atom Catalysts | High atom efficiency, unique sites | Various | Emerging, high potential | sciopen.comrsc.org |

Stereocontrol in Ring-Opening Polymerization of this compound

The presence of a methyl group at the 6-position of the oxepan-2-one ring introduces a chiral center, making stereocontrol a critical aspect of its polymerization. The resulting polymer's stereochemistry can significantly influence its physical and mechanical properties. nih.gov

Enantioselective polymerization involves the preferential polymerization of one enantiomer from a racemic monomer mixture, often utilizing a chiral catalyst. nih.gov This can be quantified by the selectivity factor (s). Diastereoselective polymerization refers to the control of the relative stereochemistry between adjacent monomer units in the polymer chain. youtube.com

For lactones and other cyclic monomers, stereocontrol can be achieved through various catalytic systems. Chiral metal complexes, such as those based on salen ligands with cobalt or chromium, have been used for the enantioselective ring-opening copolymerization of epoxides and CO2, a process that shares mechanistic features with lactone ROP. nih.gov Similarly, chiral organocatalysts, including specific (thio)urea/base combinations, have demonstrated the ability to produce stereoblock polylactides from racemic lactide. nsf.gov This is achieved through a chain-end control mechanism, where the stereochemistry of the last incorporated monomer unit influences the selection of the next incoming enantiomer. frontiersin.org The development of catalysts that can effectively control the stereochemistry during the polymerization of this compound is crucial for tailoring the properties of the resulting polyesters for specific applications. nih.govchemrxiv.org

Influence of Monomer Stereochemistry on Polymer Microstructure

The stereochemistry of the monomer, this compound (also known as 6-methyl-ε-caprolactone or 6-MeCL), is a critical factor that dictates the microstructure and, consequently, the physical and mechanical properties of the resulting polymer. youtube.comresearchgate.net The presence of a chiral center at the C6 position allows for the existence of two enantiomers, (R)-6-methyloxepan-2-one and (S)-6-methyloxepan-2-one. The spatial arrangement of the repeating units in the polymer chain, known as tacticity, is directly influenced by the stereochemistry of the monomer used in the polymerization process. youtube.comwikipedia.org This can lead to various polymer microstructures, including isotactic (all repeating units have the same stereochemistry), syndiotactic (alternating stereochemistry), and atactic (random stereochemistry). wikipedia.orgjeol.com

Recent research has focused on controlling the polymer microstructure through stereoselective polymerization, primarily using chiral catalysts in a process known as asymmetric kinetic resolution polymerization (AKRP). researchgate.netrsc.org In AKRP of a racemic mixture of 6-MeCL, a chiral catalyst preferentially polymerizes one enantiomer over the other. For instance, the use of chiral phosphoric acids (CPAs) as bifunctional organocatalysts has been shown to successfully produce stereogradient poly(6-methyl-ε-caprolactone)s. researchgate.netrsc.org

In a study utilizing (R)-CPA as the catalyst, the (R)-6-MeCL monomer was consumed at a higher rate than the (S)-enantiomer. rsc.org This preferential consumption results in a polymer chain that is initially rich in (R)-units, with the proportion of (S)-units increasing as the (R)-monomers are depleted. This creates a "stereogradient" microstructure along the polymer chain. The process demonstrated good control over molecular weights and produced polymers with narrow molar mass dispersity. rsc.org The enantioselectivity of the polymerization can be quantified by the selectivity factor (s), which is the ratio of the polymerization rates for the two enantiomers (k_fast/k_slow). Studies have achieved s-factors as high as 4.1 for related 6-substituted-ε-caprolactones, indicating a significant preference for one enantiomer. researchgate.net

Conversely, when achiral catalysts are used for the polymerization of racemic this compound, a lack of stereocontrol is typically observed. For example, studies using achiral yttrium complexes to polymerize chiral seven-membered lactones, including a methyl-substituted ε-caprolactone, resulted in polymers with randomly distributed monomer units, indicating an atactic microstructure. rsc.orgrsc.org These polymers, which are structurally similar to poly(ε-caprolactone) but with a methyl group on each repeating unit, are typically amorphous with a low glass transition temperature (Tg). acs.org

Table 1: Asymmetric Kinetic Resolution Polymerization of racemic 6-Methyl-ε-caprolactone (rac-6-MeCL) using Chiral Phosphoric Acid (CPA) Catalysts

| Catalyst | Preferred Enantiomer | Selectivity Factor (s) | Resulting Polymer Microstructure |

| (R)-CPA | (R)-6-MeCL | > 1 (e.g., up to 4.1 for similar monomers) researchgate.net | Stereogradient P(6-MeCL) |

| (S)-CPA | (S)-6-MeCL | > 1 rsc.org | Stereogradient P(6-MeCL) |

Regioselectivity in Polymerization Architectures

Regioselectivity in the ring-opening polymerization (ROP) of substituted lactones like this compound is crucial for obtaining well-defined polymer architectures. mdpi.com For an unsymmetrical lactone, there are two potential sites for nucleophilic attack and subsequent ring-opening, which can lead to different repeating units in the polymer chain. The cleavage can occur at either the acyl-oxygen bond (path A) or the alkyl-oxygen bond (path B).

Acyl-Oxygen Cleavage (Path A): This is the most common and generally preferred pathway in the ROP of lactones. The nucleophile (initiator or propagating chain end) attacks the carbonyl carbon. This pathway preserves the ester functionality and leads to the formation of a polyester (B1180765) with a regular head-to-tail structure. For this compound, this results in poly(6-methyl-ε-caprolactone), a polyester.

Alkyl-Oxygen Cleavage (Path B): In this less common pathway, the nucleophile attacks the C6 methylene (B1212753) carbon, which is adjacent to the ring oxygen. This would result in a polyether-ester structure. This pathway is generally less favored for lactone ROP due to the lower electrophilicity of the alkyl carbon compared to the carbonyl carbon.

The vast majority of catalytic systems used for lactone ROP, including metal-based catalysts (e.g., tin(II) octoate, yttrium complexes) and organocatalysts (e.g., chiral phosphoric acids), are designed to proceed exclusively via acyl-oxygen cleavage. rsc.orgacs.orgnih.gov This high regioselectivity ensures that the polymerization yields a uniform polyester structure, which is essential for predictable material properties. Any significant deviation or randomness in regioselectivity would introduce defects into the polymer backbone, disrupting the regular head-to-tail architecture and negatively impacting properties such as crystallinity and thermal stability.

The choice of catalyst and reaction conditions plays a pivotal role in ensuring high regioselectivity. For instance, in the ROP of other cyclic esters like 3-methyl glycolide (B1360168), regioselective attack at only one of the two ester groups is key to producing perfectly alternating copolymers. mdpi.com Similarly, for this compound, the consistent cleavage of the acyl-oxygen bond across all polymerization events is what guarantees the formation of a structurally uniform polyester.

Table 2: Regioselectivity Pathways in the Ring-Opening of this compound

| Cleavage Pathway | Bond Cleaved | Site of Nucleophilic Attack | Resulting Linkage | Typical Outcome |

| Path A | Acyl-Oxygen (O=C-O) | Carbonyl Carbon (C=O) | Ester | Preferred pathway; forms polyester |

| Path B | Alkyl-Oxygen (C-O-C) | Methylene Carbon (C6) | Ether-Ester | Disfavored pathway; leads to structural defects |

Copolymerization Strategies Involving 6 Methyloxepan 2 One

Statistical and Block Copolymerization with Diverse Monomers

Statistical (random) and block copolymerization are fundamental approaches to combine different monomer units within a single polymer chain, leading to materials with a wide range of thermal, mechanical, and chemical properties.

Copolymerization of 6-Methyloxepan-2-one with other cyclic esters, such as ε-Caprolactone (ε-CL) and lactides (L-Lactide, D-Lactide), is a common strategy to produce biodegradable polyesters with tailored degradation rates and mechanical properties. These copolymerizations typically proceed via ring-opening polymerization (ROP). For instance, substituted caprolactone (B156226) monomers, including 5-methyloxepan-2-one (B3255452) (MOP), have been utilized in methanesulfonic acid (MSA) catalyzed ROP to yield ε-CL-based polyesters with varying architectures googleapis.com.

The properties of the resulting copolymers are significantly influenced by the ratio of the comonomers and their sequence distribution. For example, in the ring-opening copolymerization of a CO2-derived δ-valerolactone (3-ethyl-6-vinyltetrahydro-2H-pyran-2-one, EtVP) with ε-CL, concurrent addition strategies led to gradient copolymers with low glass transition temperatures. Conversely, block copolymerizations via sequential addition resulted in semi-crystalline materials, irrespective of the monomer feed ratios nih.gov. Similarly, copolymerization of EtVP with L-Lactide (LLA) showed that glass transition temperatures increased with LLA incorporation, with higher values observed in block copolymers from sequential addition nih.gov. While specific detailed studies on this compound with ε-CL or lactides are not extensively detailed in the provided search results, the principles of ROP and the behavior of similar substituted lactones suggest analogous copolymerization capabilities and property tunability.

The integration of cyclic esters like this compound, which typically polymerize via ring-opening mechanisms, with vinyl monomers such as Methyl Methacrylate (B99206) (MMA), which polymerize via radical or controlled radical mechanisms, presents a more complex but highly versatile approach to copolymer synthesis. This often involves strategies that bridge the two polymerization mechanisms.

While direct, detailed research findings specifically on the copolymerization of this compound with Methyl Methacrylate are not widely reported in the provided search results, the general concept of combining lactones and vinyl monomers exists. For instance, in some broader contexts, substituted oxepan-2-ones (e.g., 5-methyloxepan-2-one, MXO) have been mentioned in the context of "random copolymer brush material" or "random graft copolymer" alongside styrene (B11656) and methyl methacrylate, suggesting the potential for such combinations googleapis.com.

Strategies for integrating these disparate monomer types often involve:

Macromonomer approach ("grafting through") : A pre-polymerized lactone (e.g., poly(this compound)) can be functionalized with a vinyl group (e.g., methacrylate) to act as a macromonomer. This macromonomer can then be copolymerized with a vinyl monomer like MMA via radical polymerization, forming a graft copolymer where the poly(this compound) chains are grafts on a poly(MMA) backbone nih.govchemichase.com.

Sequential polymerization : A block copolymer could potentially be formed by first polymerizing one monomer type (e.g., ROP of this compound) to form a living polymer chain, followed by the initiation of polymerization of the second monomer type (e.g., MMA via controlled radical polymerization techniques like ATRP or RAFT) from the end of the first block researchgate.net.

Methyl methacrylate itself is widely used in polymerization and copolymerization, forming polymers for applications like plexiglass, coatings, paints, and adhesives dergipark.org.tr. Its copolymerization with other vinyl monomers, such as acrylamide (B121943) or 2-perfluorooctyl ethyl methacrylate, has been extensively studied, including their reactivity ratios and microstructural control rsc.orgfao.org. The challenge and opportunity lie in developing compatible catalytic systems or sequential strategies that allow for the controlled integration of a ring-opening monomer like this compound with a vinyl monomer like MMA.

The copolymerization of carbon dioxide (CO2) with epoxides is a well-established method for synthesizing aliphatic polycarbonates, which are gaining interest due to their biodegradability. While this compound is a lactone, not an epoxide, the concept of terpolymerization involving CO2, epoxides, and cyclic esters (lactones) is an active area of research. This approach allows for the creation of materials containing both polycarbonate and polyester (B1180765) segments, offering enhanced properties compared to simple aliphatic polycarbonates.

For example, multiblock copolymers with biodegradable polycarbonate and polyester blocks have been synthesized from the three-component polymerization of cyclohexene (B86901) oxide (an epoxide), CO2, and ε-caprolactone (a cyclic ester). This process involves dual catalysts that enable cross-chain exchange reactions, leading to block-by-block polymer formation. A CO2-derived δ-valerolactone, 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), has also been explored as an intermediate for synthesizing bifunctional polyesters from CO2, butadiene, and epoxides fao.org. The ring-opening polymerization of this δ-lactone can yield linear unsaturated polyesters.

Although direct examples of this compound specifically being terpolymerized with CO2 and epoxides are not explicitly detailed in the provided information, the general mechanistic understanding of lactone ROP alongside CO2/epoxide copolymerization suggests the potential for this compound to be incorporated into such terpolymeric systems, contributing polyester segments to the final material. The catalytic system plays a crucial role in determining the microstructure of the final polymer.

Synthesis of Graft Copolymers and Branched Architectures

Graft copolymers consist of a linear backbone of one composition with randomly distributed branches of a different composition nih.govchemichase.com. Branched architectures can also be achieved through the use of multifunctional monomers or initiators.

There are three primary strategies for synthesizing graft copolymers:

"Grafting to" : This method involves attaching pre-polymerized chains (macromonomers) with reactive end-groups to a backbone polymer that contains complementary reactive sites nih.govchemichase.com.

"Grafting from" : In this approach, initiating sites are introduced onto a polymer backbone, and then monomers are polymerized directly from these sites to form the branches nih.govchemichase.com. For instance, hydroxylated copolymers can initiate the ROP of cyclic esters like ε-caprolactone to prepare graft copolymers. This strategy has been used to synthesize terpene-based polyesters by grafting poly(ethyl acrylate) from poly(dihydrocarvide).

"Grafting through" (Macromonomer method) : This is one of the simplest ways to synthesize graft copolymers with well-defined side chains. A macromonomer, which is a pre-formed polymer chain with a polymerizable end-group (e.g., a vinyl group), is copolymerized with a low molecular weight monomer nih.govchemichase.com. For example, polycaprolactone (B3415563) macromonomers have been incorporated into poly(meth)acrylate backbones nih.gov.

For this compound, graft copolymers could be synthesized by:

"Grafting from" : A backbone polymer containing initiating sites (e.g., hydroxyl groups for ROP) could be used to grow poly(this compound) branches.

"Grafting through" : A poly(this compound) macromonomer (e.g., functionalized with a vinyl group) could be copolymerized with other monomers (e.g., vinyl monomers) to form a graft copolymer.

The synthesis of branched architectures can also involve specific monomer designs. For instance, the production of bis-lactones, such as 4,4'-bioxepanyl-7,7'-dione (BOD), from bifunctional ketones (e.g., bicyclohexanone) via Baeyer-Villiger oxidation, allows for the synthesis of polyesters with branched structures googleapis.com. This indicates that modified this compound derivatives or related lactones could be designed to introduce branching points into polymer chains.

Reactivity Ratios and Microstructural Control in Copolymerization

Reactivity ratios ( and ) are critical parameters in copolymerization kinetics that quantify the relative reactivity of two monomers (M1 and M2) and determine the probability of a growing chain end adding to its own monomer type or the alternative monomer researchgate.net. These ratios are defined as the ratio of the rate constant for a propagating radical adding its own monomer to the rate constant for it adding the other monomer ( and ).

The copolymer equation, also known as the instantaneous copolymer composition (ICC) equation, relates the mole fraction of monomer 1 in the copolymer () to the mole fraction of monomer 1 in the monomer feed () and the reactivity ratios ( and ):

The product of the reactivity ratios () provides insight into the resulting copolymer microstructure:

Ideal copolymerization () : The copolymer is random, meaning the relative rates of incorporation are independent of the identity of the propagating chain end.

Alternating copolymerization (, ideally ) : Each growing radical preferentially adds to the monomer of the opposite type, leading to an alternating sequence (e.g., ABAB...) researchgate.net.

Block copolymerization ( and ) : Each growing chain end has a marked preference for adding to the same kind of monomer, favoring the formation of blocks researchgate.net. This is rarely achieved in free radical copolymerization but is possible in anionic polymerization by sequential monomer addition researchgate.net.

Random/Statistical copolymerization ( but not zero, or one of the ratios is close to 1 and the other is less than 1) : The monomer sequence is statistically distributed, but not perfectly alternating.

Knowledge of reactivity ratios is crucial for synthesizing copolymers with specific desirable properties, as they influence average copolymer composition, sequence length distribution, and triad (B1167595) fractions rsc.org. For instance, the reactivity ratios for methyl methacrylate (MMA) and 4-methacryloyl-2,2,6,6-tetramethyl-piperidine (MTMP) were measured as and , indicating that MTMP prefers homopolymerization, while MMA prefers copolymerization. In the copolymerization of acrylamide (AM) with MMA, the average reactivity ratios were found to be and , with less than unity, demonstrating an alternating tendency.

While specific reactivity ratios for this compound with various comonomers are not detailed in the provided search results, determining these values experimentally (e.g., using methods like Fineman-Ross or Kelen-Tüdos) would be essential for precisely controlling the microstructure and properties of its copolymers.

Table 1: Representative Reactivity Ratios for Select Copolymerization Systems

| Monomer 1 | Monomer 2 | r1 | r2 | r1r2 | Copolymer Tendency | Source |

| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | 0.006 | Alternating/Random | researchgate.net |

| Methyl Methacrylate | Acrylamide | 0.593 | 0.030 | 0.018 | Alternating | |

| Methyl Methacrylate | 4-Methacryloyl-2,2,6,6-tetramethyl-piperidine | 0.37 | 1.14 | 0.42 | Random/Alternating | |

| 1,3-Butadiene | Methyl Methacrylate | 0.75 | 0.25 | 0.1875 | Random/Alternating | researchgate.net |

| Styrene | Methyl Methacrylate | 0.46 | 0.52 | 0.2392 | Random/Alternating | researchgate.net |

| 2-Methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 1.06 | 1.83 | 1.94 | Block (or Ideal, if r1r2=1) | rsc.org |

Note: Reactivity ratios are highly dependent on reaction conditions (temperature, solvent, initiator).

Poly 6 Methyloxepan 2 One and Its Copolymers: Advanced Research Directions

Tailoring Polymer Properties through Monomer and Polymer Design

Strategies for Modulating Thermal Transitions and Mechanical Performance

The thermal and mechanical properties of poly(6-methyloxepan-2-one) and its copolymers can be strategically modulated through various design approaches, including copolymerization and the introduction of functional groups. These strategies aim to alter the polymer's crystallinity, glass transition temperature (Tg), and melting temperature (Tm), which in turn dictates its mechanical performance, such as toughness and ductility.

Copolymerization of this compound with other cyclic esters is a primary method for tuning these properties. For instance, incorporating comonomers with short alkyl side chains can disrupt the packing of polymer chains, leading to a decrease in crystallinity. nih.gov This reduction in crystallinity generally results in a lower melting temperature and can enhance flexibility. The introduction of more rigid or bulky comonomers can increase the glass transition temperature, making the resulting copolymer stiffer at room temperature. For example, the copolymerization of ε-caprolactone with lactide or glycolide (B1360168) has been shown to combine the desirable thermal and mechanical properties of the individual homopolymers. nih.gov

Furthermore, the incorporation of specific functional groups can significantly influence the polymer's characteristics. For example, creating copolymers with hydrophilic segments, such as poly(ethylene glycol) (PEG), can alter the material's interaction with water, which can be crucial for biomedical applications. These modifications can lead to changes in the degradation rate and mechanical behavior in aqueous environments.

The mechanical properties of poly(lactone) systems are also highly tunable. While poly(ε-caprolactone) (PCL), a close structural analog of poly(this compound), is known for its high toughness and rubber-like nature, its strength is relatively low. qub.ac.uk Blending or copolymerizing with polymers that possess higher strength can create materials with a balanced profile of toughness and rigidity. For instance, the addition of hydroxyapatite (B223615) (HAP) to a PCL matrix has been shown to affect its crystallinity and mechanical performance, with low loadings potentially improving certain properties. mdpi.com

Interactive Table: Strategies to Modulate Properties of Poly(lactone) Systems.

| Strategy | Effect on Thermal Properties | Effect on Mechanical Performance |

| Copolymerization with flexible comonomers | Decreased Tm and crystallinity | Increased flexibility and ductility |

| Copolymerization with rigid comonomers | Increased Tg | Increased stiffness and strength |

| Blending with high-strength polymers | Can create multiphasic materials with distinct thermal transitions | Can improve overall strength and modulus |

| Introduction of hydrophilic segments | May lower Tg and affect water uptake | Can alter mechanical behavior in aqueous environments |

| Incorporation of fillers (e.g., HAP) | Can act as nucleating agents, affecting crystallinity | Can enhance stiffness and strength at optimal loadings |

Influence of Stereoregularity on Material Characteristics

Stereoregularity, or the spatial arrangement of atoms in a polymer chain, plays a critical role in determining the material characteristics of polymers, including poly(this compound). The tacticity of a polymer—whether it is isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), or atactic (random arrangement of substituents)—directly influences its ability to crystallize. researchgate.net

In general, stereoregular polymers like isotactic and syndiotactic forms have a more ordered structure, which allows the polymer chains to pack more efficiently into a crystalline lattice. researchgate.net This increased crystallinity typically leads to a higher melting temperature, greater stiffness, and improved mechanical strength. bham.ac.uk Conversely, atactic polymers, with their irregular structure, are generally amorphous and exhibit lower strength and are often more flexible. researchgate.net

For polyesters derived from chiral monomers, such as those with a methyl group on the lactone ring, stereocontrol during polymerization can lead to materials with significantly different properties. For example, in poly(lactic acid), another well-studied polyester (B1180765), the formation of stereocomplexes between enantiomeric polymer chains (poly(L-lactide) and poly(D-lactide)) results in a material with a much higher melting point and enhanced thermal stability compared to the individual homopolymers. While specific studies on the stereoregularity of poly(this compound) are not widely available, the principles observed in other substituted polylactones suggest that controlling the stereochemistry of the methyl group would be a powerful tool for tuning its properties.

The synthesis of stereoregular poly(lactone)s can be achieved through the use of stereoselective catalysts in ring-opening polymerization. researchgate.net By carefully selecting the catalyst and polymerization conditions, it is possible to produce polymers with a high degree of isotacticity or syndiotacticity, thereby accessing a wider range of material properties from a single monomer.

Biodegradability and Environmental Impact of Poly(this compound) Systems

Design Principles for Enhanced Degradation Profiles

The biodegradability of poly(this compound) and its copolymers is a key feature that makes them attractive for various applications, particularly in the biomedical and environmental fields. The degradation of these aliphatic polyesters primarily occurs through the hydrolysis of their ester linkages, a process that can be influenced by both abiotic and biotic factors. Several design principles can be employed to enhance their degradation profiles.

One of the primary factors influencing the degradation rate is the polymer's crystallinity. Amorphous regions of the polymer are generally more susceptible to hydrolysis than crystalline regions because water molecules can more easily penetrate the less ordered polymer chains. mdpi.com Therefore, strategies that reduce crystallinity, such as copolymerization with monomers that introduce irregularities into the polymer backbone, can accelerate degradation. For instance, the incorporation of monomers with side groups, like the methyl group in this compound, can disrupt chain packing and increase the amorphous content, potentially leading to a faster degradation rate compared to unsubstituted poly(ε-caprolactone). nih.gov

The hydrophilicity of the polymer also plays a crucial role. Introducing hydrophilic segments, for example through copolymerization with poly(ethylene glycol), can increase water uptake, thereby facilitating the hydrolytic cleavage of ester bonds and accelerating degradation. mdpi.com The degradation rate of star-shaped copolymers has been shown to decrease as the hydrophilic PEG content decreases. mdpi.com

Enzymatic degradation is another significant pathway for the breakdown of these polyesters. Lipases and cutinases are known to effectively degrade poly(ε-caprolactone) and its derivatives. mdpi.comfrontiersin.orgnih.gov The rate of enzymatic degradation can be influenced by the polymer's architecture and composition. For example, the presence of substituent groups on the polymer chain can affect enzyme binding and activity. Some studies have shown that certain methyl-substituted polylactones exhibit enhanced enzymatic degradation due to altered chain mobility and accessibility for enzymes. nih.govresearchgate.net

Interactive Table: Factors Influencing the Degradation of Poly(lactone)s.

| Design Principle | Mechanism | Expected Effect on Degradation Rate |

| Decreased Crystallinity | Increased water penetration into amorphous regions | Increase |

| Increased Hydrophilicity | Enhanced water uptake | Increase |

| Introduction of Enzyme-Specific Moieties | Facilitated enzyme binding and catalysis | Increase |

| Control of Molecular Weight | Higher surface area to volume ratio for lower molecular weight polymers | Increase |

Chemical Recycling and Depolymerization Pathways (e.g., Organocatalytic Depolymerization)

Chemical recycling offers a sustainable end-of-life solution for polymeric materials by breaking them down into their constituent monomers, which can then be repolymerized to produce virgin-quality polymer. This approach is particularly promising for polyesters like poly(this compound) due to the reversible nature of the ester linkages in their backbone.

One of the key methods for the chemical recycling of polyesters is depolymerization back to the cyclic monomer. This can be achieved through thermal or catalytic processes. For poly(ε-caprolactone), depolymerization to ε-caprolactone can be achieved at high temperatures under vacuum, often facilitated by a catalyst. rsc.org This process can yield the monomer with high selectivity and purity, enabling a closed-loop recycling system. rsc.org

Organocatalysis has emerged as a particularly attractive approach for the depolymerization of polyesters due to the use of metal-free catalysts, which can be more environmentally benign. acs.org Various organic bases and acids have been shown to effectively catalyze the depolymerization of polyesters. For instance, organocatalysts can be employed in methanolysis reactions to convert polyesters into their corresponding methyl esters. acs.org Zinc-catalyzed methanolysis has been demonstrated for the depolymerization of PCL to produce methyl 6-hydroxyhexanoate, which can then be repolymerized. d-nb.inforesearchgate.net Ruthenium-catalyzed hydrogenative depolymerization is another pathway to recycle PCL into 1,6-hexanediol, a valuable chemical feedstock. bohrium.com

Reductive depolymerization using hydrosilanes in the presence of organocatalysts is another innovative method for breaking down polyesters into functional chemicals at room temperature. researchgate.net This strategy offers high selectivity and tolerance to additives often found in plastic waste. The choice of catalyst and reaction conditions can be tuned to control the depolymerization products, highlighting the versatility of chemical recycling pathways. researchgate.net

Functionalization and Derivatization of Poly(this compound)

The functionalization and derivatization of poly(this compound) are crucial for expanding its range of applications by introducing new chemical functionalities along the polymer backbone or at the chain ends. These modifications can alter the polymer's physical, chemical, and biological properties.

One common strategy for functionalization is the copolymerization of this compound with functional monomers. This approach allows for the direct incorporation of desired functional groups into the polymer chain during synthesis. For example, copolymerization with monomers containing pendant reactive groups such as hydroxyl, carboxyl, or amine groups can provide sites for further chemical modification. researchgate.net

Post-polymerization modification is another powerful technique for introducing functionality. daneshyari.com This involves chemically modifying a pre-existing polymer. For instance, a polyester with pendant reactive groups, such as halogens or epoxides, can be synthesized and then subjected to various chemical reactions to introduce a wide array of functionalities. daneshyari.combibliotekanauki.pl Click chemistry reactions, such as the thiol-ene reaction, are particularly useful for post-polymerization modification due to their high efficiency and selectivity under mild conditions. rsc.org For example, polyesters with pendant alkene groups can be readily modified with thiols to attach various molecules. nih.gov

The introduction of functional groups can significantly impact the polymer's properties. For example, attaching bioactive molecules can enhance biocompatibility or confer specific biological activity, which is important for tissue engineering applications. tandfonline.com The introduction of charged groups can alter the polymer's solubility and its interactions with biological systems. Furthermore, functionalization can be used to create cross-linkable polymers, which can be used to form hydrogels or other network structures. bohrium.com

The synthesis of polyesters with pendant maleimide (B117702) groups, for instance, allows for subsequent modification via azide-maleimide click reactions, enabling the attachment of various molecules in a quantitative manner. bohrium.com Similarly, polyesters with pendant epoxide groups can be modified with a range of nucleophiles to introduce diverse functionalities. bibliotekanauki.pl These strategies provide a versatile toolbox for tailoring the properties of poly(this compound) to meet the demands of advanced applications.

Computational Chemistry and Theoretical Investigations of 6 Methyloxepan 2 One Systems

Quantum Mechanical Studies of Monomer Reactivity

Quantum mechanical studies are essential for a detailed understanding of the monomer reactivity of 6-Methyloxepan-2-one, providing insights into its intrinsic electronic properties and conformational landscape.

Electronic structure calculations, typically performed using Density Functional Theory (DFT), are employed to determine key properties of this compound, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies scispace.comyoutube.commdpi.comwuxiapptec.comwuxibiology.comiqce.jpijcce.ac.irresearchgate.netschrodinger.comoatext.com. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap often suggests higher reactivity wuxiapptec.comresearchgate.netschrodinger.com. These calculations can also provide information on charge distribution, dipole moments, and the spatial distribution of molecular orbitals, which are vital for predicting sites of electrophilic and nucleophilic attack youtube.comwuxibiology.comijcce.ac.irresearchgate.net. While the general principles and methodologies for such studies are well-established, specific computational data regarding the electronic structure and energetic profiles, including explicit HOMO/LUMO energy values or charge distributions for this compound, were not found in the available literature.

Reaction Mechanism Elucidation for Synthesis and Polymerization

Computational studies are instrumental in elucidating the intricate reaction mechanisms involved in both the synthesis and, more importantly, the polymerization of cyclic monomers like this compound.

Computational chemistry, particularly DFT, is extensively used to investigate the mechanistic details of catalytic pathways in ring-opening polymerization (ROP) scispace.comijcce.ac.irfrontiersin.orgmdpi.comresearchgate.netmdpi.com. For lactones, ROP can proceed via various mechanisms, including organocatalytic, metal-mediated, anionic, cationic, and radical pathways frontiersin.orgmdpi.comresearchgate.netmdpi.com. Computational studies aim to identify key intermediates, transition states, and the roles of catalysts in activating the monomer and facilitating chain growth scispace.comfrontiersin.orgchemrxiv.org. For instance, DFT calculations can propose and validate mechanisms by analyzing the energetics of different reaction steps, such as carbonyl addition, ring opening, and decarboxylation, as seen in the polymerization of other cyclic monomers scispace.comresearchgate.net. While these computational approaches are routinely applied to understand ROP mechanisms of various lactones, specific detailed elucidation of catalytic pathways for the polymerization of this compound was not found in the search results.

Transition state analysis, often combined with quantum chemical calculations (e.g., DFT, MP2), is a cornerstone of computational reaction mechanism studies wuxiapptec.come3s-conferences.orgrsc.orgrsc.orgrsc.orgpku.edu.cn. This involves locating the saddle points on the potential energy surface that represent the transition states, which are crucial for understanding reaction rates and selectivity wuxiapptec.come3s-conferences.orgrsc.org. Activation energy (Ea) is calculated as the energy difference between the transition state and the reactants, providing a quantitative measure of the energy barrier that must be overcome for a reaction to proceed wuxiapptec.comwuxibiology.come3s-conferences.orgrsc.orgosti.gov. The Activation Strain Model (ASM) can further decompose activation energies into strain and interaction components, offering deeper insights into the factors governing reactivity rsc.org. These calculations are vital for predicting the feasibility and speed of polymerization reactions. However, specific transition state structures or activation energy values for the synthesis or polymerization of this compound were not identified in the provided search results.

Polymerization Kinetics and Thermodynamics from Computational Models

Computational models are increasingly used to predict and understand the kinetics and thermodynamics of polymerization processes, especially for ring-opening polymerizations gatech.edumdpi.commdpi.comchemrxiv.orgpku.edu.cnosti.govnih.govosti.govnih.govmdpi.comnih.govpurdue.edu.

Polymerization Kinetics: Computational kinetic studies aim to determine rate constants for various elementary steps in the polymerization process, such as initiation, propagation, and termination mdpi.comrsc.orgmdpi.compurdue.edu. These studies often involve combining quantum chemical calculations (for intrinsic rate coefficients and energy barriers) with kinetic modeling approaches iqce.jpmdpi.com. For ROP, understanding the kinetics is crucial for controlling molecular weight and dispersity of the resulting polymers frontiersin.org. While general methodologies for computationally predicting polymerization kinetics exist, specific kinetic parameters or detailed kinetic models for the ROP of this compound were not found in the provided search results.

Polymerization Thermodynamics: The thermodynamics of ring-opening polymerization are fundamentally governed by the change in Gibbs free energy of polymerization (ΔG_p) gatech.edumdpi.comosti.govnih.govnih.gov. A negative ΔG_p indicates that polymerization is thermodynamically favorable osti.gov. This value is composed of enthalpy (ΔH_p) and entropy (ΔS_p) changes (ΔG_p = ΔH_p - TΔS_p) mdpi.comosti.gov. For many cyclic compounds, the primary driving force for polymerization is the relief of ring strain, which contributes significantly to a negative ΔH_p gatech.edumdpi.commdpi.com. Computational methods, such as DFT, are used to calculate ΔH_p by comparing the energies of the monomer and the corresponding polymer repeat unit gatech.edumdpi.comnih.gov. The concept of ceiling temperature (T_c) is a key thermodynamic parameter, defined as the temperature at which the polymerization-depolymerization reactions reach equilibrium (ΔG_p = 0) mdpi.comosti.gov. Above T_c, depolymerization is favored. While computational approaches can predict these thermodynamic parameters for ROP monomers, specific thermodynamic data (e.g., ΔH_p, ΔS_p, T_c) for the polymerization of this compound were not identified in the available search results.

In Silico Predictions for Stereoselectivity and Regioselectivity in Chemical Transformations

In silico predictions play a crucial role in modern chemical research by offering a computational means to anticipate the outcomes of chemical reactions, particularly concerning stereoselectivity and regioselectivity. These computational methods leverage quantum mechanics, molecular mechanics, and machine learning algorithms to model reaction pathways, transition states, and intermediate stabilities, thereby providing insights into the preferred reaction channels beilstein-journals.orguniversiteitleiden.nlresearchgate.netrsc.orgmit.edubeilstein-journals.orgresearchgate.netrsc.orgbas.bg. The ability to predict these selectivities in silico can significantly accelerate the design of synthetic routes and the development of novel catalysts or biocatalysts beilstein-journals.orgmit.edunih.gov.

Stereoselectivity refers to the preferential formation of one stereoisomer over others from a reaction that could potentially yield multiple stereoisomers. Regioselectivity, on the other hand, describes the preferential formation of one constitutional isomer over others when a reaction can occur at multiple positions within a molecule ucalgary.ca. Computational approaches address these aspects by calculating and comparing the energies of different possible transition states and intermediates. The reaction pathway with the lowest activation energy typically corresponds to the major product beilstein-journals.org. Factors such as steric hindrance, electronic effects, and solvent interactions are often considered in these models universiteitleiden.nlresearchgate.net.

While specific detailed research findings focusing solely on in silico predictions for the stereoselectivity and regioselectivity of this compound (CID 12982916) in various chemical transformations are not extensively documented in isolation, the principles and methodologies applied to similar lactone systems provide a strong framework for understanding how such predictions would be made.

In Silico Analysis of Lactone Formation via Baeyer-Villiger Monooxygenases (BVMOs)

A relevant example of in silico investigations into lactone formation involves the study of Baeyer-Villiger monooxygenases (BVMOs), which are enzymes known for their remarkable enantio- and regioselectivity nih.gov. These enzymes catalyze the insertion of an oxygen atom into a ketone, leading to the formation of an ester or lactone. For unsymmetrical ketones, two regioisomeric lactones are possible: a "normal" lactone, where oxygen is inserted next to the more substituted carbon, and an "abnormal" lactone, where oxygen is inserted next to the less substituted carbon nih.gov.

Computational studies, often employing molecular docking analysis, are used to predict the binding affinities of various lactone products within the active sites of BVMOs. These affinities can then inform the regioselectivity of the enzymatic reaction. For instance, a study investigating putative BVMOs identified from metagenomic datasets used molecular docking to estimate the affinities of different lactone products, including 3-Methyloxepan-2-one (CID 12982914) and 7-Methyl-2-oxepanone (CID 12982915), with various BVMOs nih.gov.

Detailed Research Findings and Data Tables

The computational analysis revealed that the differences in substrate profile and stereoselectivity among BVMOs could be attributed to structural features within their active sites nih.gov. Specifically, steric impediments and the nature of key residues in the enzyme's binding pocket were identified as critical factors influencing the regioselectivity of lactone formation nih.gov. For example, the presence of smaller side-chain amino acids or gaps in the active site of certain BVMOs (e.g., ANT05_100010021) could prevent steric clashes with specific lactone products, thereby enabling the binding of "normal" lactones nih.gov.